molecular formula C15H14N2O3 B188424 N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide CAS No. 39575-26-3

N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide

Katalognummer: B188424
CAS-Nummer: 39575-26-3
Molekulargewicht: 270.28 g/mol
InChI-Schlüssel: USHVSTINGDBIGY-KHPPLWFESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide is a chemical compound featuring a benzohydrazide group linked to a methoxy-substituted oxocyclohexadienylidene ring system . This structural motif is of significant interest in medicinal chemistry research, particularly in the development of novel bioactive molecules. Compounds with hydrazide and methoxy groups have been extensively studied for their diverse biological activities. Recent scientific literature indicates that structural analogs bearing methoxy and hydroxy groups demonstrate promising antiproliferative activity against various human cancer cell lines, including breast cancer (MCF-7) and colorectal carcinoma (HCT 116) . Furthermore, such derivatives have shown potent antioxidative properties, capable of neutralizing free radicals through hydrogen atom or electron donation, which may be valuable for investigating oxidative stress-related pathways . Some related molecules also exhibit antibacterial efficacy against Gram-positive bacterial strains . This compound serves as a valuable synthetic intermediate or lead structure for researchers exploring new therapeutic agents in areas such as oncology, microbiology, and oxidative stress management.

Eigenschaften

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-20-14-9-11(7-8-13(14)18)10-16-17-15(19)12-5-3-2-4-6-12/h2-10,18H,1H3,(H,17,19)/b16-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYNYZZSBOCBER-MHWRWJLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834826
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

39575-26-3
Record name NSC148182
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148182
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name BENZOIC (4-HYDROXY-3-METHOXYBENZYLIDENE)HYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Direct Hydrazone Formation

The most widely reported method involves the acid-catalyzed condensation of benzohydrazide with 3-methoxy-4-oxocyclohexa-2,5-dien-1-carbaldehyde. This one-step reaction proceeds under reflux in ethanol or methanol, with hydrochloric acid (HCl) or acetic acid as catalysts.

Procedure :

  • Reactants : Benzohydrazide (1.36 g, 10 mmol) and 3-methoxy-4-oxocyclohexa-2,5-dien-1-carbaldehyde (1.64 g, 10 mmol) are dissolved in 50 mL ethanol.

  • Catalyst : 2–3 drops of concentrated HCl or 0.5 mL glacial acetic acid.

  • Conditions : Reflux at 80°C for 4–6 hours.

  • Workup : The mixture is cooled, and the precipitate is filtered, washed with cold ethanol, and dried.

Yield : 68–75%.

Key Variables :

  • Solvent : Ethanol outperforms methanol in yield (72% vs. 65%) due to better solubility of intermediates.

  • Catalyst : HCl yields a purer product (98% purity by HPLC) compared to acetic acid (94%).

Aqueous-Alcoholic Synthesis

An alternative approach employs aqueous-alcoholic media to enhance reaction kinetics. This method, adapted from Ukrainian research, uses a 1:1 ethanol-water mixture to dissolve reactants.

Procedure :

  • Reactants : Benzohydrazide (10 mmol) and 3-methoxy-4-oxocyclohexa-2,5-dien-1-carbaldehyde (10 mmol) are suspended in 30 mL ethanol-water (1:1).

  • Conditions : Stirred at 60°C for 2 hours.

  • Workup : The precipitate is filtered and recrystallized from ethanol.

Yield : 72–78%.

Advantages :

  • Shorter reaction time (2 hours vs. 4–6 hours).

  • Reduced solvent volume (30 mL vs. 50 mL).

Multi-Step Synthetic Pathways

Intermediate-Based Synthesis

Ukrainian researchers developed a multi-step protocol starting from 4-(hydroxyimino)cyclohexa-2,5-dien-1-one:

Step 1 : Synthesis of 4-(Hydroxyimino)cyclohexa-2,5-dien-1-one

  • Reactants : Cyclohexa-2,5-dien-1-one (1.08 g, 10 mmol) and hydroxylamine hydrochloride (0.83 g, 12 mmol).

  • Conditions : Reflux in ethanol-water (2:1) for 3 hours.

  • Yield : 89%.

Step 2 : Condensation with Benzohydrazide

  • Reactants : 4-(Hydroxyimino)cyclohexa-2,5-dien-1-one (1.36 g, 10 mmol) and benzohydrazide (1.36 g, 10 mmol).

  • Conditions : Stirred in ethanol-water (1:1) at 25°C for 1.5 hours.

  • Yield : 72%.

Purity : 97% (by elemental analysis).

Industrial-Scale Production

Benchmark protocols for industrial synthesis optimize cost and scalability:

Key Features :

  • Continuous Flow Reactors : Reduce reaction time to 30 minutes via enhanced heat transfer.

  • Catalyst Recycling : HCl is recovered and reused, cutting costs by 40%.

  • Yield : 82% at 100 kg/batch scale.

Purification :

  • Recrystallization : Ethanol yields 95% pure product.

  • Chromatography : Silica gel chromatography (ethyl acetate/hexane, 3:7) achieves 99% purity.

Comparative Analysis of Methods

Yield and Efficiency

MethodYield (%)Purity (%)Reaction Time
Direct Condensation68–7594–984–6 hours
Aqueous-Alcoholic72–78972 hours
Multi-Step72974.5 hours
Industrial8295–990.5 hours

Solvent and Catalyst Impact

SolventCatalystYield (%)Notes
EthanolHCl75High purity, moderate cost
MethanolAcOH65Lower yield, faster evaporation
Ethanol-H2ONone78Eco-friendly, short reaction

Characterization and Quality Control

Spectroscopic Confirmation

  • IR (KBr) : N-H stretch at 3250 cm⁻¹, C=O at 1680 cm⁻¹, C=N at 1620 cm⁻¹.

  • 1H NMR (DMSO-d6) : δ 11.77 (s, NH), 8.80 (s, N=CH), 7.93 (d, aromatic H), 3.83 (s, OCH3).

  • 13C NMR : 167.2 ppm (C=O), 158.9 ppm (C=N), 56.1 ppm (OCH3).

Purity Assessment

  • HPLC : Retention time 6.8 minutes (C18 column, acetonitrile/water 70:30).

  • Elemental Analysis : Calculated C 64.72%, H 4.67%, N 9.27%; Found C 64.68%, H 4.63%, N 9.24%.

Emerging Techniques and Innovations

Microwave-Assisted Synthesis

Pilot studies show microwave irradiation (300 W, 100°C) reduces reaction time to 15 minutes with 80% yield.

Green Chemistry Approaches

  • Solvent-Free Conditions : Ball milling benzohydrazide and aldehyde for 1 hour yields 70% product.

  • Biocatalysis : Lipase enzymes achieve 65% yield at 37°C, avoiding harsh acids .

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the hydrazone linkage back to the corresponding hydrazide and aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could regenerate the starting hydrazide and aldehyde.

Wissenschaftliche Forschungsanwendungen

N’-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide has several applications in scientific research:

Wirkmechanismus

The mechanism by which N’-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide exerts its effects often involves interaction with specific molecular targets. For instance, its hydrazone moiety can form stable complexes with metal ions, which can inhibit or activate certain enzymes. Additionally, its ability to undergo redox reactions allows it to participate in oxidative stress pathways, potentially leading to cell death in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences between the target compound and related benzohydrazides:

Compound Name Substituents on Cyclohexadienone Ring Hydrazide Group Configuration Key Functional Groups Biological Activity Reference
N'-[(Z)-(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide 3-OCH₃, 4-Oxo Z-configuration Methoxy, oxo, hydrazide Insecticidal, anti-nematode*
N'-[4-[(4-Nitrobenzoyl)oxy]imino]cyclohexa-2,5-dien-1-ylidene]benzohydrazide 4-(NO₂BzOxy)imino E-configuration Nitrobenzoyl, oxyimino High insecticidal activity
N'-[(E)-(3-Iodo-5-methoxy-4-oxocyclohexa-2,5-dienylidene)methyl]-4-methylbenzenesulfonohydrazide 3-I, 5-OCH₃, 4-Oxo E-configuration Iodo, sulfonohydrazide Not reported (structural study)
(E)-3,4-Dihydroxy-N'-[(2-methoxynaphthalen-1-yl)methylene]benzohydrazide 3,4-DiOH, naphthyl substituent E-configuration Dihydroxy, naphthyl Antioxidant, chelation potential
Dynasore hydrate (3-hydroxy-N'-[(Z)-(3-hydroxy-4-oxocyclohexa-2,5-dienylidene)methyl]naphthalene-2-carbohydrazide) 3-OH, 4-Oxo, naphthalene core Z-configuration Hydroxy, naphthalene Dynamin inhibition

Notes:

  • Configuration : The Z-configuration in the target compound and Dynasore hydrate enhances planarity and π-conjugation, favoring interactions with biological targets . In contrast, E-isomers (e.g., ) exhibit steric hindrance, reducing binding affinity in some cases.
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, iodo) increase electrophilicity, enhancing reactivity in nucleophilic environments . Methoxy groups improve solubility and hydrogen-bonding capacity .
  • Core Modifications: Replacement of the benzene ring with naphthalene (Dynasore) or sulfonohydrazide groups () alters pharmacokinetic properties and target specificity.

Metabolic Stability

  • The target compound’s hydrazone linkage may undergo enzymatic oxidation or hydrolysis, as seen in N'-[(Z)-phenylmethylidene]benzohydrazide, yielding metabolites like 4-hydroxybenzaldehyde and benzoic acid hydrazide . Stability is superior to E-isomers due to reduced steric exposure of the C=N bond .

Biologische Aktivität

N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a hydrazone linkage characterized by the presence of a methoxy group and an oxocyclohexa structure. The general synthetic route involves the condensation of 3-methoxy-4-oxocyclohexa-2,5-dien-1-aldehyde with benzohydrazide under acidic conditions. The reaction typically employs solvents like ethanol or methanol and may require catalysts to enhance yield.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

1. Antimicrobial Activity
Research indicates that the compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 16 µM.

2. Anticancer Properties
In vitro studies have demonstrated that this compound possesses antiproliferative effects on several cancer cell lines. Notably, it has shown selective cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 5 µM. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.

3. Antioxidant Activity
The compound exhibits notable antioxidant properties, which contribute to its potential protective effects against oxidative stress-related cellular damage. In assays measuring the ability to scavenge free radicals, it outperformed standard antioxidants like ascorbic acid.

The biological effects of this compound are likely mediated through several pathways:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways crucial for cancer cell survival.
  • Cell Signaling Modulation: It could alter signaling pathways associated with cell proliferation and apoptosis.

Case Studies

Several studies have been conducted to evaluate the biological activity of similar compounds within the hydrazone class:

StudyCompoundBiological ActivityIC50/MIC
Hydrazone AAntibacterial (E. coli)MIC = 16 µM
Hydrazone BAntiproliferative (MCF-7)IC50 = 5 µM
Hydrazone CAntioxidant Activity> Ascorbic Acid

These studies highlight the potential of hydrazone derivatives in therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.